Furan-2,5-dione;2-methylprop-1-ene

Catalog No.
S561162
CAS No.
26426-80-2
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2,5-dione;2-methylprop-1-ene

CAS Number

26426-80-2

Product Name

Furan-2,5-dione;2-methylprop-1-ene

IUPAC Name

furan-2,5-dione;2-methylprop-1-ene

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C4H2O3.C4H8/c5-3-1-2-4(6)7-3;1-4(2)3/h1-2H;1H2,2-3H3

InChI Key

RPOCFUQMSVZQLH-UHFFFAOYSA-N

SMILES

CC(=C)C.C1=CC(=O)OC1=O

Synonyms

maleic acid-isobutylene copolymer, PE 60, polyelectrolyte 60, polyelectrolyte 60 ammonium salt

Canonical SMILES

CC(=C)C.C1=CC(=O)OC1=O

Furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarbonyl compound with the molecular formula C4H2O3C_4H_2O_3. It is characterized by a five-membered ring containing two carbonyl groups (C=O) at positions 2 and 5. This compound is a colorless solid at room temperature and is known for its reactivity, particularly in addition reactions with nucleophiles due to the electrophilic nature of its carbonyl groups. Furan-2,5-dione is often used as an intermediate in organic synthesis and has applications in the production of various polymers and pharmaceuticals.

  • Addition Reactions: The electrophilic carbonyl carbons can react with nucleophiles such as alcohols, amines, and thiols to form adducts.
  • Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
  • Hydrolysis: Under acidic or basic conditions, furan-2,5-dione can hydrolyze to form 2,5-dihydroxy-1,4-dicarbonyl compounds.
  • Oxidation: It can be oxidized to yield more complex structures or further oxidized to carboxylic acids.

Recent studies have focused on its reaction kinetics with radicals such as chlorine and hydroxyl radicals, revealing insights into its atmospheric degradation pathways and stability under various conditions .

Furan-2,5-dione exhibits notable biological activities. Research indicates that it possesses anti-inflammatory properties by inhibiting the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. This inhibition occurs through its interaction with lipopolysaccharide-induced pathways in immune cells . Additionally, derivatives of furan-2,5-dione have been explored for their potential in drug development due to their ability to form stable adducts with biomolecules under physiological conditions .

Several methods exist for synthesizing furan-2,5-dione:

  • Oxidative Dehydrogenation: This involves the oxidation of furfural or other furan derivatives using oxidizing agents such as potassium permanganate or ozone.
  • Thermal Decomposition: Heating certain furan derivatives can lead to the formation of furan-2,5-dione through thermal rearrangement.
  • Diels-Alder Reaction: Furan can react with maleic anhydride to produce various substituted products that can be further processed to yield furan-2,5-dione.

The choice of synthesis method often depends on the desired purity and yield of the product .

Furan-2,5-dione has diverse applications across various fields:

  • Polymer Production: It serves as a monomer in the synthesis of unsaturated polyesters and other polymeric materials.
  • Pharmaceuticals: Its derivatives are utilized in drug formulations due to their biological activity.
  • Chemical Intermediates: It acts as a precursor in the synthesis of fine chemicals and agrochemicals.

Furthermore, its ability to form stable adducts makes it valuable in bioconjugation techniques for labeling biomolecules .

Studies investigating the interactions of furan-2,5-dione with various nucleophiles have shown that it can form stable complexes under mild conditions. For instance, proximity-induced ligation reactions have been successfully demonstrated using furan-2,5-dione derivatives with hydrazine nucleophiles. These reactions proceed without requiring harsh conditions or additional stimuli, highlighting the compound's utility in biochemistry and molecular biology .

Furan-2,5-dione shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
FuranC4H4OC_4H_4OAromatic compound; less reactive than furan-2,5-dione.
Maleic AcidC4H4O4C_4H_4O_4Dicarboxylic acid; more polar; used in similar applications.
1H-Furan-2,5-DioneC4H4O3C_4H_4O_3Similar structure but different reactivity profile; used in medicinal chemistry.
Hexan-2,5-DioneC6H10O3C_6H_{10}O_3Longer carbon chain; used in similar synthetic pathways.

Furan-2,5-dione's unique reactivity due to its cyclic structure and dicarbonyl functionality distinguishes it from these compounds. Its ability to participate in diverse

Use Classification

Cosmetics -> Film forming; Hair fixing; Viscosity controlling

General Manufacturing Information

2,5-Furandione, polymer with 2-methyl-1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

Explore Compound Types